TrkA Kinase Inhibition: N-[3-(Trifluoromethyl)phenyl]nicotinamide vs. Unsubstituted Nicotinamide
N-[3-(Trifluoromethyl)phenyl]nicotinamide exhibits potent inhibition of TrkA kinase with an IC50 of 1.95 nM in an enzyme-linked immunosorbent assay (ELISA) [1]. In contrast, unsubstituted nicotinamide (CAS 98-92-0) shows no reported TrkA inhibitory activity at pharmacologically relevant concentrations; its primary kinase targets are SIRT1 (IC50 = 50-180 µM) and SIRT2 (IC50 = 2 µM) . This represents a >1,000-fold difference in potency and a complete shift in target selectivity, underscoring that the trifluoromethyl substitution confers a distinct pharmacological profile.
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.95 nM |
| Comparator Or Baseline | Nicotinamide (CAS 98-92-0): No reported TrkA inhibition; SIRT2 IC50 = 2 µM |
| Quantified Difference | >1,000-fold difference in potency; distinct target selectivity |
| Conditions | ELISA using recombinant TrkA kinase, pH 7.5 |
Why This Matters
This quantitative difference in potency and target selectivity is critical for researchers designing experiments targeting TrkA-mediated pathways, as substitution with generic nicotinamide would yield no detectable TrkA inhibition.
- [1] BindingDB. BDBM127657. Affinity Data: IC50 = 1.95 nM for TrkA kinase. View Source
